An In-Depth Technical Guide to (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid
An In-Depth Technical Guide to (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid, with the CAS number 70598-03-7 , is a substituted pyrazole derivative. The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which is a common scaffold in a multitude of biologically active compounds. Pyrazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the known properties, a plausible synthesis protocol, and generalized workflows for the characterization and biological screening of this compound.
Chemical and Physical Properties
The known chemical and physical properties of (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid are summarized in the table below. It is typically available as a white to yellow solid or powder with a purity of 95-97%.
| Property | Value | Reference(s) |
| CAS Number | 70598-03-7 | [1][2][3] |
| Molecular Formula | C₈H₁₂N₂O₂ | [1][2][3] |
| Molecular Weight | 168.19 g/mol | [2] |
| Appearance | White to Yellow Solid/Powder | |
| Purity | 95% - 97% | [3] |
| Storage | Room temperature, sealed well | [3] |
| Hazard Classification | Irritant | [1] |
Experimental Protocols
Proposed Synthesis of (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid
A direct, detailed experimental protocol for the synthesis of (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid is not extensively documented. However, a plausible and efficient two-step synthetic route can be proposed starting from the commercially available 1,3,5-trimethyl-1H-pyrazole. This route involves a Vilsmeier-Haack formylation to introduce a formyl group at the 4-position, followed by an oxidation of the resulting aldehyde to the carboxylic acid.
Step 1: Vilsmeier-Haack Formylation of 1,3,5-trimethyl-1H-pyrazole
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.
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Reaction: 1,3,5-trimethyl-1H-pyrazole + Vilsmeier reagent (POCl₃/DMF) → 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
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Detailed Protocol:
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In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
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Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The Vilsmeier reagent will form as a solid or viscous liquid.
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After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
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Dissolve 1,3,5-trimethyl-1H-pyrazole in a suitable solvent (e.g., dichloromethane or DMF) and add it dropwise to the Vilsmeier reagent.
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After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 60-80 °C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture and pour it onto crushed ice.
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Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone by column chromatography on silica gel.
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Step 2: Oxidation of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone to (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid
The aldehyde intermediate can be oxidized to the corresponding carboxylic acid using various oxidizing agents. A common and effective method is the Pinnick oxidation using sodium chlorite.
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Reaction: 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone + NaClO₂ → (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid
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Detailed Protocol:
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Dissolve the 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone in a mixture of tert-butanol and water.
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Add a radical scavenger, such as 2-methyl-2-butene.
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In a separate flask, dissolve sodium chlorite (NaClO₂) in water.
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Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.
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Stir the reaction mixture at room temperature and monitor its progress by TLC.
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Upon completion, quench the reaction by adding a solution of sodium sulfite.
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Acidify the mixture to pH 2-3 with dilute hydrochloric acid.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid.
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The product can be further purified by recrystallization.
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Caption: Proposed two-step synthesis of (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid.
General Protocol for Compound Characterization
Once synthesized, the identity and purity of (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid must be confirmed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
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¹H NMR: Acquire a proton NMR spectrum to determine the number of different types of protons and their integration, which corresponds to the number of protons of each type. The chemical shifts and coupling constants will provide information about the electronic environment and connectivity of the protons.
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¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number of different types of carbon atoms in the molecule.
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Mass Spectrometry (MS):
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Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
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Analysis: Infuse the sample into a mass spectrometer (e.g., using electrospray ionization - ESI).
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Data Interpretation: Determine the molecular weight of the compound from the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
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Infrared (IR) Spectroscopy:
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Sample Preparation: Prepare a KBr pellet containing a small amount of the solid compound or analyze the solid directly using an Attenuated Total Reflectance (ATR) accessory.
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Analysis: Acquire the IR spectrum.
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Data Interpretation: Identify characteristic absorption bands for functional groups, such as the broad O-H stretch and the C=O stretch of the carboxylic acid, and C-H and C=N stretches of the pyrazole ring.
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Caption: General workflow for the characterization of a newly synthesized organic compound.
Biological Activity and Signaling Pathways
While specific biological activities for (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid have not been reported, the pyrazole scaffold is present in numerous FDA-approved drugs and is known to exhibit a wide range of biological effects. Therefore, it is plausible that this compound could demonstrate bioactivity. A general workflow for screening a novel compound for biological activity is presented below.
Potential Areas for Biological Investigation:
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Anti-inflammatory Activity: Many pyrazole-containing compounds, such as celecoxib, are potent anti-inflammatory agents, often acting through the inhibition of cyclooxygenase (COX) enzymes.
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Anticancer Activity: Pyrazole derivatives have been shown to inhibit various kinases involved in cancer cell proliferation and survival.
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Antimicrobial Activity: The pyrazole nucleus is a key component of some antifungal and antibacterial agents.
General Workflow for Biological Activity Screening:
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Primary High-Throughput Screening (HTS): The compound is tested against a large panel of biological targets or in cell-based assays to identify initial "hits."
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Hit Confirmation and Dose-Response Studies: Hits from the primary screen are re-tested to confirm their activity. Dose-response curves are generated to determine the potency (e.g., IC₅₀ or EC₅₀) of the compound.
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Secondary Assays and Selectivity Profiling: The compound is tested in related assays to determine its selectivity for the target of interest and to rule out off-target effects.
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Mechanism of Action (MoA) Studies: Experiments are designed to elucidate how the compound exerts its biological effect at a molecular level.
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In Vivo Efficacy and Toxicity Studies: The compound is tested in animal models to evaluate its efficacy and safety profile.
